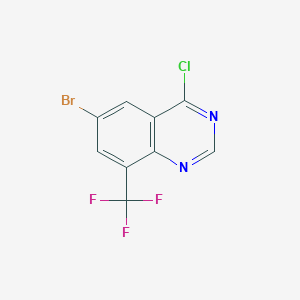
6-Bromo-4-chloro-8-(trifluoromethyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-chloro-8-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-8-(trifluoromethyl)quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzonitrile and 2,4-dichloro-5-bromobenzonitrile.
Cyclization: The key step involves the cyclization of the starting materials to form the quinazoline ring. This can be achieved through various methods, including the use of strong acids or bases as catalysts.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: 6-Bromo-4-chloro-8-(trifluoromethyl)quinazoline can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the quinazoline ring.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling: Palladium catalysts (Pd) and boronic acids are typical reagents for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
6-Bromo-4-chloro-8-(trifluoromethyl)quinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-chloro-8-(trifluoromethyl)quinazoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This makes it a potential candidate for the development of anticancer drugs.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-8-(trifluoromethyl)quinoline: Similar in structure but lacks the chlorine atom.
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline: Similar but with different positioning of the halogen atoms.
6-(Bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline: Contains additional functional groups that alter its reactivity.
Uniqueness
6-Bromo-4-chloro-8-(trifluoromethyl)quinazoline is unique due to the specific arrangement of bromine, chlorine, and trifluoromethyl groups on the quinazoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H3BrClF3N2 |
|---|---|
Peso molecular |
311.48 g/mol |
Nombre IUPAC |
6-bromo-4-chloro-8-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H3BrClF3N2/c10-4-1-5-7(15-3-16-8(5)11)6(2-4)9(12,13)14/h1-3H |
Clave InChI |
GNHFPZKAYFJEFV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=NC=N2)Cl)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



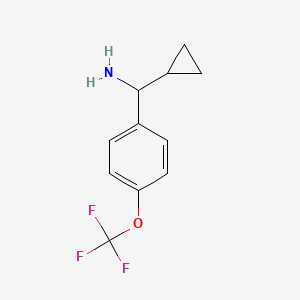
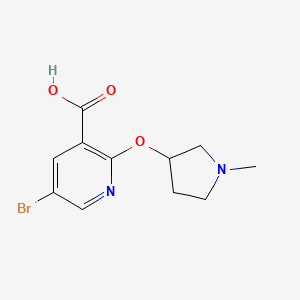



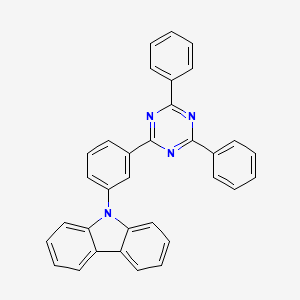
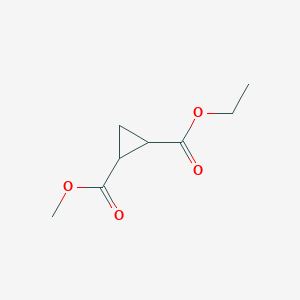
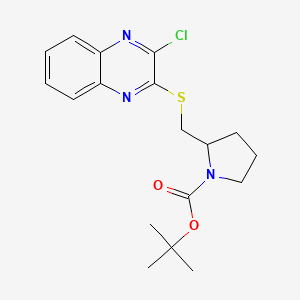
![4-[3-(1-Methylethyl)phenoxy]benzylamine](/img/structure/B13981534.png)
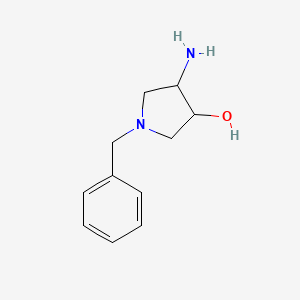
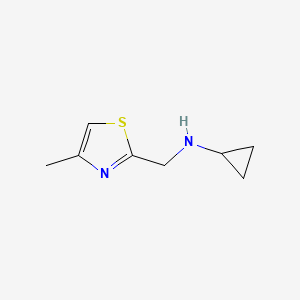
![4-[1-[[7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one](/img/structure/B13981558.png)
![3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile](/img/structure/B13981572.png)
